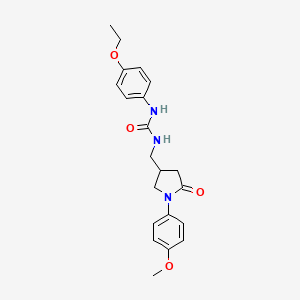

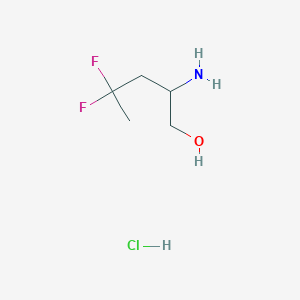

![molecular formula C17H16ClN5O2 B2965379 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-53-2](/img/structure/B2965379.png)

3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as CL-82198, is a chemical compound that belongs to the class of imidazopyridines. It has been extensively studied for its potential use in the field of neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) synthesized a series of derivatives related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research aimed at identifying potential antidepressant and anxiolytic agents, highlighting the significance of fluorinated arylpiperazinylalkyl derivatives in medicinal applications. The findings from this study could provide a foundation for understanding the pharmacological potential of 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in similar contexts (Zagórska et al., 2016).

Antiviral Activity

Research conducted by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, which share a purine analogue structure with the compound , explored the synthesis and antiviral activity of these compounds. This study's insights into the antiviral properties of structurally related compounds could suggest potential research directions for 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in antiviral drug development (Kim et al., 1978).

Adenosine Receptor Antagonism

A study by Baraldi et al. (2008) on the structure-activity relationship of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists indicates the therapeutic potential of imidazo[2,1-f]purine derivatives in modulating adenosine receptor activity. This research could imply that 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione might exhibit similar bioactivity, suggesting its application in diseases where adenosine receptor modulation is therapeutic (Baraldi et al., 2008).

Mechanism of Action

The compound also contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antitumor and antiviral activity .

The compound’s mode of action would depend on its specific targets in the body. It might interact with its targets by forming a sigma-bond, generating a positively charged intermediate . This intermediate could then undergo further reactions, leading to changes in the biochemical pathways .

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISLXDACHLSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)